molecular formula C20H20Cl2N6O B14106414 (4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Katalognummer: B14106414
Molekulargewicht: 431.3 g/mol
InChI-Schlüssel: FDKKAJLGWNDDMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(4-(5-chloro-2-methylphenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone” is a complex organic molecule that features a combination of piperazine, triazole, and chlorophenyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the piperazine ring, the triazole ring, and the attachment of the chlorophenyl groups. Typical synthetic routes may include:

    Formation of Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.

    Formation of Triazole Ring: This can be synthesized via a “click chemistry” approach, involving the reaction of an azide with an alkyne.

    Attachment of Chlorophenyl Groups: This step may involve nucleophilic substitution reactions where chlorophenyl groups are introduced.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or triazole rings.

    Reduction: Reduction reactions may target the chlorophenyl groups or other functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially involving the chlorophenyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors, receptor ligands, or other bioactive agents.

Medicine

Medicinal applications may include the development of new pharmaceuticals, particularly those targeting neurological or oncological pathways.

Industry

In industry, the compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action would depend on the specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, altering their function. The molecular targets could include neurotransmitter receptors, kinases, or other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-(2-chlorophenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone
  • (4-(3-chlorophenyl)piperazin-1-yl)(5-((4-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)methanone

Uniqueness

The uniqueness of the compound lies in the specific arrangement and substitution pattern of the chlorophenyl groups, which can significantly influence its chemical and biological properties.

Eigenschaften

Molekularformel

C20H20Cl2N6O

Molekulargewicht

431.3 g/mol

IUPAC-Name

[5-(4-chloroanilino)-2H-triazol-4-yl]-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H20Cl2N6O/c1-13-2-3-15(22)12-17(13)27-8-10-28(11-9-27)20(29)18-19(25-26-24-18)23-16-6-4-14(21)5-7-16/h2-7,12H,8-11H2,1H3,(H2,23,24,25,26)

InChI-Schlüssel

FDKKAJLGWNDDMW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=NNN=C3NC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.